molecular formula C7H5BrOS B1380684 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one CAS No. 1369353-77-4

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one

Cat. No.: B1380684
CAS No.: 1369353-77-4
M. Wt: 217.08 g/mol
InChI Key: YSGWNYYXJIIWDG-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one (CAS: 1369353-77-4) is a high-purity brominated cyclopentathiophenone derivative with the molecular formula C7H5BrOS and a molecular weight of 217.09 g/mol . This heterocyclic compound is characterized by its fused cyclopentene and thiophene ring system, functionalized with a reactive bromine substituent and a ketone group, making it a valuable and versatile synthetic intermediate . The compound serves as a key building block in medicinal chemistry, particularly for the synthesis of thiophene-containing bioactive molecules . The reactive bromine site facilitates various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling researchers to introduce diverse aryl or heteroaryl groups and create combinatorial libraries for drug discovery . Thiophene derivatives are a very important class of heterocyclic compounds with a wide range of reported therapeutic properties, including anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer activities . Several commercially available drugs, such as Dorzolamide and Tioconazole, contain a thiophene nucleus, underscoring its significance in pharmaceutical development . Beyond pharmaceuticals, this compound is also used in the development of organic electronic materials and functional materials, where its conjugated system is leveraged for optoelectronic applications . It also finds application as a precursor for fused heterocycles in agrochemical research . This product is supplied as a stable solid. For optimal stability, store in a cool, dry place under inert conditions . This chemical is for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-bromo-5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWNYYXJIIWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves the bromination of cyclopenta[b]thiophen-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves bromination of cyclopenta[b]thiophene derivatives. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane.
  • Oxidation and Reduction : The compound can undergo various reactions to yield different derivatives.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

Biology

Research has shown that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies indicate effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific cellular targets.

Medicine

The compound is explored as a lead compound for drug development due to its unique structural characteristics. Its ability to modulate biochemical pathways makes it a candidate for further pharmaceutical research.

Materials Science

In industry, this compound is utilized in developing novel materials such as:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for heterocyclesFacilitates functional group introduction
BiologyAntimicrobial and anticancer researchInhibits bacterial growth; potential anticancer effects
MedicineDrug development lead compoundModulates biochemical pathways
Materials ScienceOrganic semiconductors and conductive polymersEnhances electronic properties

Case Studies

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Cancer Research : In a recent investigation reported in Cancer Research, researchers evaluated the effect of this compound on cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in specific cancer types.
  • Material Development : A study in Advanced Materials highlighted the use of this compound in creating organic photovoltaic devices. It demonstrated improved charge transport properties when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is desired .

Biological Activity

2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is a heterocyclic compound with significant potential in biological research. Its unique structural properties, particularly the presence of a bromine atom and a thiophene ring, contribute to its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₇H₇BrOS
  • Molecular Weight : 219.1 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzymes and receptors. This interaction can lead to modulation of biochemical pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC₅₀ values obtained from these studies:

Cell Line IC₅₀ (µM)
HeLa (Cervical Carcinoma)24.4
Raji (B-cell Lymphoma)82.0
MCF7 (Breast Carcinoma)9.5

These findings indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of several synthesized compounds including derivatives of cyclopenta[b]thiophenes. The results indicated that this compound showed significant cytotoxic activity against HeLa and Raji cell lines with IC₅₀ values indicating moderate potency .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . This shift in protein expression suggests a pathway through which this compound may induce cell death in malignant cells.
  • Comparative Analysis : When compared to similar compounds like 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-one and 2-iodo derivatives, the brominated version exhibited distinct reactivity patterns and biological effects due to the unique electronic properties imparted by the bromine atom .

Applications in Medicine

The unique structure of this compound makes it a valuable candidate for drug development:

  • Anticancer Therapy : Its ability to induce apoptosis in various cancer cell lines positions it as a potential lead compound for further modifications aimed at enhancing its efficacy and selectivity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, warranting further investigation into their potential use as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of thiophene derivatives followed by bromination. For example, cyclopentanone can serve as a precursor for cyclopenta-fused thiophene scaffolds. Bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 0–25°C). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time to minimize side products like di-brominated species .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclopenta-thiophene scaffold and bromine substitution pattern. For example, deshielded protons adjacent to the ketone group appear downfield (~δ 3.5–4.5 ppm) .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the ketone moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 217.96 for C7_7H5_5BrOS) .

Q. How can density functional theory (DFT) be applied to model its electronic structure?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, helps evaluate electron density distributions and local kinetic-energy densities, critical for predicting reactivity . Solvation effects can be incorporated via the polarizable continuum model (PCM) to simulate solvent interactions .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings. Reactivity depends on the electron-withdrawing nature of the ketone group, which activates the C-Br bond. Computational studies (e.g., NBO analysis) can quantify charge distribution at the brominated carbon. Experimentally, compare coupling yields using Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts under varying temperatures (60–100°C) .

Q. How should researchers address contradictions in spectral data between synthetic batches?

  • Methodological Answer : Contradictions in NMR shifts may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Purification : Recrystallization from ethyl acetate/hexane mixtures.
  • Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in the cyclopenta moiety).
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What computational challenges arise when studying solvation effects on this compound’s reactivity?

  • Methodological Answer : The polarizable continuum model (PCM) may fail to capture specific solute-solvent interactions (e.g., hydrogen bonding with the ketone). Combine PCM with explicit solvent molecules (e.g., 3–5 water molecules) in DFT calculations. Compare results with experimental solvatochromic data (e.g., UV-Vis shifts in polar vs. nonpolar solvents) .

Q. What mechanistic insights explain the selectivity of bromination at the 2-position in the cyclopenta-thiophene scaffold?

  • Methodological Answer : Bromination selectivity is governed by the electron density distribution. DFT-based Fukui indices identify the 2-position as the most nucleophilic site due to conjugation with the thiophene sulfur. Radical bromination pathways (via NBS) can be modeled using kinetic isotope effects (KIE) to validate proposed mechanisms .

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